molecular formula C11H7NO3 B8518452 5-Cyano-3-methyl-2-benzofurancarboxylic acid

5-Cyano-3-methyl-2-benzofurancarboxylic acid

Cat. No. B8518452
M. Wt: 201.18 g/mol
InChI Key: INIGGLKTCYLLMV-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

To 5-cyano-3-methyl-1-benzofuran-2-carboxylic acid (2.58 g) synthesized above in tetrahydrofuran (30 mL) were added oxalyl chloride (1.32 mL) and several drops of N,N-dimethylformamide, and the mixture was stirred at room temperature for 5 hr. The reaction mixture was concentrated under reduced pressure, and the residue was washed with diisopropyl ether to give a pale-brown solid. To a solution (50 mL) of the obtained solid in tetrahydrofuran was added a 1.1M solution (12.0 mL) of lithium tri(isobutoxy)aluminum hydride in tetrahydrofuran at −78° C., and the mixture was stirred at −78° C. for 1.5 hr then at 0° C. for 3 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a pale-brown solid. To a solution (40 mL) of the obtained solid in tetrahydrofuran was added active manganese dioxide (10.0 g), and the mixture was stirred at 50° C. overnight. Manganese dioxide was filtered off, and the filtrate was concentrated under reduced pressure. The residue was washed with diisopropyl ether to give the title object compound (1.49 g, 63%) as a white solid.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
lithium tri(isobutoxy)aluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 g
Type
catalyst
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11](O)=[O:12])=[C:8]([CH3:14])[C:7]=2[CH:15]=1)#[N:2].C(Cl)(=O)C(Cl)=O.[H-].C(O[Al](OCC(C)C)OCC(C)C)C(C)C.[Li+].Cl>O1CCCC1.CN(C)C=O.[O-2].[O-2].[Mn+4]>[CH:11]([C:9]1[O:10][C:6]2[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:15][C:7]=2[C:8]=1[CH3:14])=[O:12] |f:2.3.4,8.9.10|

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
C(#N)C=1C=CC2=C(C(=C(O2)C(=O)O)C)C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.32 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Three
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Name
solution
Quantity
12 mL
Type
reactant
Smiles
Name
lithium tri(isobutoxy)aluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)O[Al](OCC(C)C)OCC(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
to give a pale-brown solid
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 1.5 hr
Duration
1.5 h
WAIT
Type
WAIT
Details
at 0° C. for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale-brown solid
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Manganese dioxide was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)C=1OC2=C(C1C)C=C(C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.